2-Bromo-5-ethoxybenzaldehyde ethylene acetal
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Overview
Description
2-Bromo-5-ethoxybenzaldehyde ethylene acetal is a chemical compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an ethoxy group, and the aldehyde group is protected as an ethylene acetal .
Preparation Methods
The synthesis of 2-Bromo-5-ethoxybenzaldehyde ethylene acetal typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-ethoxybenzaldehyde ethylene acetal can undergo various chemical reactions, including:
Scientific Research Applications
2-Bromo-5-ethoxybenzaldehyde ethylene acetal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxybenzaldehyde ethylene acetal depends on its specific application. The bromine and ethoxy substituents can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Bromo-5-ethoxybenzaldehyde ethylene acetal can be compared with other similar compounds, such as:
2-Bromo-5-ethoxybenzaldehyde: This compound lacks the ethylene acetal protecting group and is more reactive towards nucleophiles.
5-Ethoxybenzaldehyde: This compound lacks both the bromine substituent and the ethylene acetal protecting group, making it less versatile in synthetic applications.
2-Bromo-5-methoxybenzaldehyde ethylene acetal: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Properties
IUPAC Name |
2-(2-bromo-5-ethoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-13-8-3-4-10(12)9(7-8)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKDSGWAMMHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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